

CBK289001 chemical structure and properties

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Compound of Interest

Compound Name: CBK289001

Cat. No.: B1668688

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In-Depth Technical Guide: CBK289001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CBK289001**, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.

Chemical Structure and Properties

CBK289001, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.^[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of **CBK289001**

Identifier	Value
IUPAC Name	(6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1]
CAS Number	1212663-24-5[2]
Molecular Formula	C ₁₉ H ₂₀ N ₆ O ₄ [2]
Molecular Weight	396.40 g/mol [2]
SMILES	O=C(N1--INVALID-LINK--CC5=C(NC=N5)C1)NC(C)C

Table 2: Physicochemical Properties of **CBK289001**

Property	Value
Appearance	White to off-white solid powder
Melting Point	Not publicly available.
Boiling Point	Not publicly available.
Solubility	DMSO: 100 mg/mL (252.27 mM)
Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM)	

Mechanism of Action and Signaling Pathway

CBK289001 is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.

Inhibition of TRAP/ACP5 Isoforms

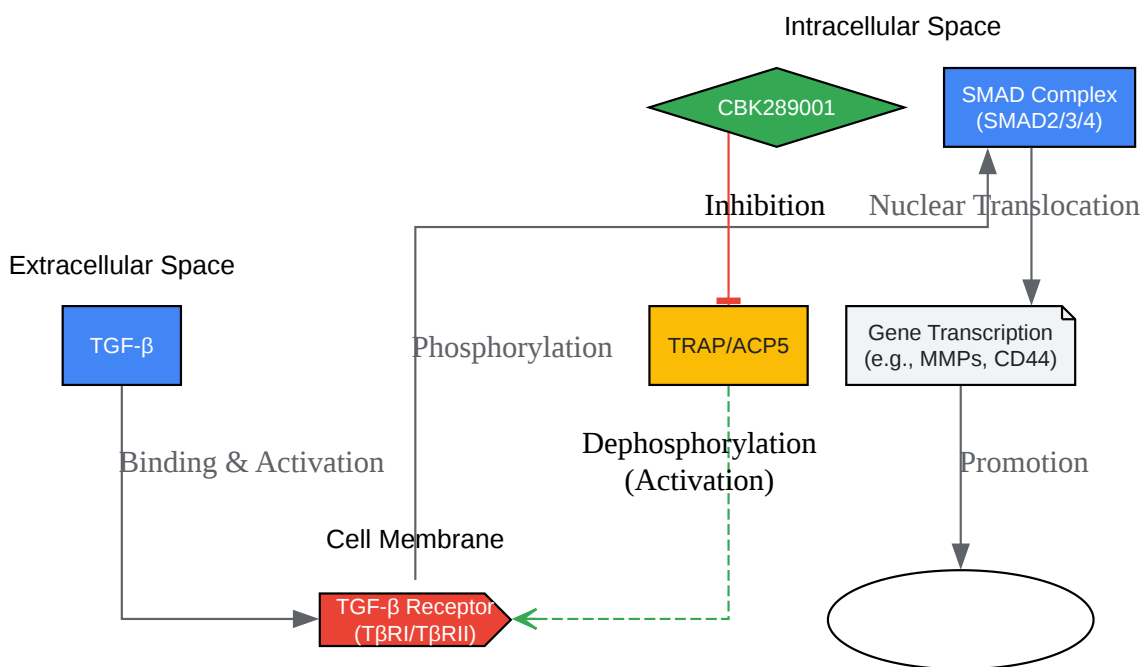
TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. **CBK289001** demonstrates differential inhibitory activity against various TRAP isoforms.

Table 3: Inhibitory Activity (IC₅₀) of **CBK289001** against TRAP/ACP5 Isoforms

TRAP Isoform	IC ₅₀ (μM)
TRAP 5bMV	125
TRAP 5bOX	4.21
TRAP 5aOX	14.2

Downstream Signaling Pathway

TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor- β (TGF- β) signaling pathway. By inhibiting TRAP, **CBK289001** is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF- β receptor complex and downstream effectors.



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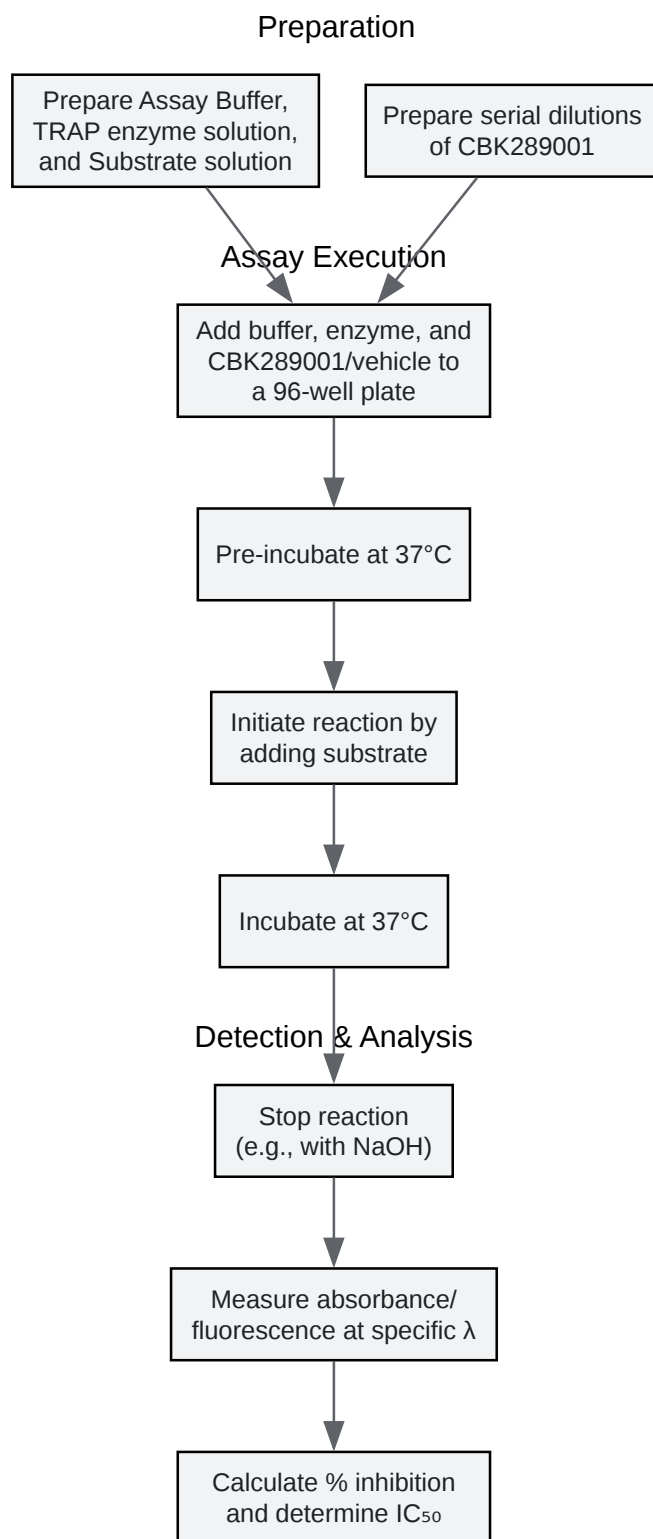
Diagram 1: Proposed signaling pathway of TRAP/ACP5 in promoting cell migration and the inhibitory action of **CBK289001**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **CBK289001**, based on the foundational study by Reithmeier et al. and general laboratory procedures.

TRAP/ACP5 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of **CBK289001** against TRAP/ACP5 isoforms.



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Diagram 2: General workflow for the TRAP/ACP5 enzymatic inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).
 - Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.
 - Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.
 - Test Compound: Prepare a stock solution of **CBK289001** in DMSO and perform serial dilutions to obtain a range of test concentrations.
- Assay Procedure:
 - In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted **CBK289001** or vehicle control (DMSO).
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Detection and Analysis:
 - Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
 - Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.
 - Calculate the percentage of inhibition for each concentration of **CBK289001** relative to the vehicle control.

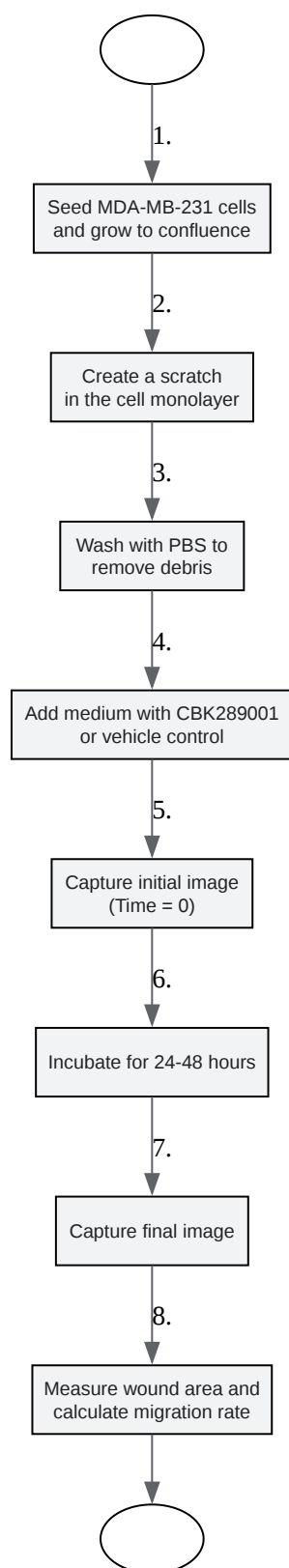
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of **CBK289001** on the migration of MDA-MB-231 breast cancer cells.

Methodology:

- Cell Culture and Seeding:
 - Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).
- Creating the "Wound":
 - Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
 - Wash the wells with PBS to remove detached cells and debris.
- Treatment:
 - Replace the medium with a fresh medium containing various concentrations of **CBK289001** or a vehicle control.
- Image Acquisition and Analysis:
 - Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
 - Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure or migration rate for each treatment condition.



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Diagram 3: Step-by-step workflow for the wound healing (scratch) cell migration assay.

Conclusion

CBK289001 is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in vivo models.

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References

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